molecular formula C9H16O6 B12287023 Methyl3,4-O-isopropylidene-D-lyxonate

Methyl3,4-O-isopropylidene-D-lyxonate

Cat. No.: B12287023
M. Wt: 220.22 g/mol
InChI Key: GKSNEUMZNDKSTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-O-isopropylidene-D-lyxonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,4-O-isopropylidene-D-lyxonate is widely used in scientific research due to its chiral properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3,4-O-isopropylidene-D-lyxonate involves its interaction with various molecular targets and pathways. As a chiral building block, it can influence the stereochemistry of the molecules it is incorporated into, affecting their biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-O-isopropylidene-D-ribonate
  • Methyl 3,4-O-isopropylidene-D-xylonate
  • Methyl 3,4-O-isopropylidene-D-arabinonate

Uniqueness

Methyl 3,4-O-isopropylidene-D-lyxonate is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of chiral molecules and in research applications where precise control over stereochemistry is required .

Properties

Molecular Formula

C9H16O6

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-hydroxy-2-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

InChI

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3

InChI Key

GKSNEUMZNDKSTN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(C(=O)OC)O)CO)C

Origin of Product

United States

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